molecular formula C10H13ClO2S B1283997 4-Isobutylbenzenesulfonyl chloride CAS No. 339370-45-5

4-Isobutylbenzenesulfonyl chloride

Cat. No.: B1283997
CAS No.: 339370-45-5
M. Wt: 232.73 g/mol
InChI Key: FNONSGOSEKJJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an isobutyl group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobutylbenzenesulfonyl chloride can be synthesized through the sulfonation of 4-isobutylbenzene followed by chlorination. The general steps are as follows:

    Sulfonation: 4-Isobutylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 4-isobutylbenzenesulfonic acid.

    Chlorination: The resulting 4-isobutylbenzenesulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale sulfonation and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or thiol under specific conditions.

    Oxidation: Although less common, the isobutyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the isobutyl group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Hydrides/Thiols: Formed by reduction reactions.

    Carboxylic Acids: Formed by oxidation of the isobutyl group.

Scientific Research Applications

4-Isobutylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonamides, sulfonate esters, and other sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-isobutylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various sulfonyl derivatives, which can further undergo additional chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4-Isobutylbenzenesulfonyl chloride can be compared with other benzenesulfonyl chlorides, such as:

    4-Methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of an isobutyl group.

    4-Ethylbenzenesulfonyl chloride: Similar structure but with an ethyl group instead of an isobutyl group.

    4-Propylbenzenesulfonyl chloride: Similar structure but with a propyl group instead of an isobutyl group.

The uniqueness of this compound lies in the presence of the isobutyl group, which can influence its reactivity and the properties of the resulting derivatives.

Properties

IUPAC Name

4-(2-methylpropyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNONSGOSEKJJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561840
Record name 4-(2-Methylpropyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339370-45-5
Record name 4-(2-Methylpropyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylpropyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.